![molecular formula C15H20N2O2 B3019910 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole CAS No. 1275178-64-7](/img/structure/B3019910.png)
1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a 2,2-diethoxyethyl group and at the 2-position with a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached 2,2-diethoxyethyl and phenyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which is a heterocycle that can participate in a variety of chemical reactions. The 2,2-diethoxyethyl and phenyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, along with the 2,2-diethoxyethyl and phenyl groups, would likely affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Activity
Imidazolidin-2-ones, including derivatives of 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole, have shown promising anticancer properties. Researchers have synthesized novel 4-(het)arylimidazolidin-2-ones via acid-catalyzed reactions with aromatic and heterocyclic C-nucleophiles. These compounds exhibit excellent regioselectivity, thanks to readily available starting materials and a straightforward synthetic procedure. In vitro tests have evaluated their anti-cancer activity .
Antileishmanial and Antimalarial Effects
Hydrazine-coupled pyrazoles, which share structural similarities with imidazolidinones, are known for their diverse pharmacological effects. While not directly related to 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole, this information highlights the broader significance of heterocyclic compounds in drug discovery. Pyrazole-bearing compounds have demonstrated potent antileishmanial and antimalarial activities .
Pharmacophore Group Introduction
The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones. This method allows for the facile introduction of desired pharmacophore groups at position 4 of the imidazolidine ring .
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-18-14(19-4-2)12-17-11-10-16-15(17)13-8-6-5-7-9-13/h5-11,14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODJFFPKJOLITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole | |
CAS RN |
1275178-64-7 |
Source
|
Record name | 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.